molecular formula C16H22ClNO B019234 N-Formyl N,N-Didesmethyl Sibutramine CAS No. 84467-85-6

N-Formyl N,N-Didesmethyl Sibutramine

Cat. No.: B019234
CAS No.: 84467-85-6
M. Wt: 279.8 g/mol
InChI Key: IYVDPOSYKKHSFG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Formyl N,N-Didesmethyl Sibutramine primarily targets neurotransmitters in the brain, specifically norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT) , and to a lesser extent, dopamine . These neurotransmitters play a crucial role in mood regulation and appetite control.

Mode of Action

The compound works by inhibiting the reuptake of these neurotransmitters at the neuronal synapse . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signal transmission.

Biochemical Pathways

The increased levels of neurotransmitters in the synaptic cleft can affect various biochemical pathways. For instance, the elevated serotonin levels can lead to enhanced satiety signals in the brain, thereby reducing food intake .

Result of Action

The primary molecular and cellular effect of this compound’s action is the increased presence of neurotransmitters in the synaptic cleft. This increase enhances neurotransmission, leading to a decrease in appetite and an increase in energy expenditure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place to avoid dust or aerosol formation . Additionally, it should be stored at -20°C to ensure its stability .

Chemical Reactions Analysis

Types of Reactions: N-Formyl N,N-Didesmethyl Sibutramine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield this compound alcohol .

Scientific Research Applications

N-Formyl N,N-Didesmethyl Sibutramine has several scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVDPOSYKKHSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517661
Record name N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84467-85-6
Record name N-[1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl]formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84467-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Formyl N,N-didesmethyl sibutramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FORMYL N,N-DIDESMETHYL SIBUTRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P623ZR3N4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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